molecular formula C18H14N4O3 B2491586 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1206995-26-7

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2491586
CAS RN: 1206995-26-7
M. Wt: 334.335
InChI Key: PLXFSBUTGOTTNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves multistep chemical reactions, starting from basic heterocyclic compounds and utilizing various reagents to introduce specific functional groups. For instance, the preparation of N-substituted pyrazole derivatives may involve cyclization reactions with hydrazine hydrate and aromatic aldehydes to form the pyrazole ring, followed by acylation to introduce the acetamide group (Panchal & Patel, 2011). The complexity of the synthesis depends on the functional groups present in the final molecule and may involve protection-deprotection strategies, nucleophilic substitution reactions, and the use of coupling agents for the formation of amide bonds.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), along with X-ray crystallography for solid-state analysis. These techniques provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, NMR and IR studies are crucial for confirming the presence of the pyrazole ring and the acetamide moiety in the synthesized compounds (Panchal & Patel, 2011).

Chemical Reactions and Properties

Compounds with the pyrazole and acetamide functional groups are known to participate in various chemical reactions, including nucleophilic substitution, condensation, and cycloaddition reactions. Their reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyrazole ring and the acetamide group. These properties can be harnessed for further functionalization or for the formation of coordination complexes with metals, which may exhibit interesting biological or catalytic activities (Chkirate et al., 2019).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(11-22-15-6-1-2-7-16(15)25-18(22)24)20-13-5-3-4-12(10-13)14-8-9-19-21-14/h1-10H,11H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXFSBUTGOTTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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